N'-benzyl-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
Description
The compound N'-benzyl-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a structurally complex molecule featuring:
- A 1,3-oxazolidin-2-yl ring system substituted with a 2,5-difluorobenzenesulfonyl group.
- A benzyl moiety attached via an ethanediamide (two amide groups) linker.
Properties
IUPAC Name |
N'-benzyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O5S/c20-14-6-7-15(21)16(10-14)30(27,28)24-8-9-29-17(24)12-23-19(26)18(25)22-11-13-4-2-1-3-5-13/h1-7,10,17H,8-9,11-12H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNXTJLYDFZZKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=C(C=CC(=C2)F)F)CNC(=O)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N’-benzyl-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The benzyl and difluorobenzenesulfonyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N’-benzyl-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’-benzyl-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogues in Agrochemicals
Several benzamide derivatives in the Pesticide Chemicals Glossary () share functional similarities:
Key Differences :
- The target compound’s 1,3-oxazolidine ring provides conformational rigidity absent in simpler benzamides like mepronil.
- The ethanediamide linker allows for additional hydrogen bonding, which may improve target affinity relative to single-amide pesticides.
Oxazolidine-Containing Compounds
describes a 1,3-oxazolidin-2-yl furan derivative with trimethoxybenzyl and phenyl substituents. Comparisons include:
Implications :
- The sulfonyl group in the target compound may increase solubility in polar solvents compared to bulky trimethoxybenzyl substituents.
- Fluorine atoms could enhance metabolic stability relative to methoxy groups, which are prone to demethylation .
Research Findings and Hypotheses
- Bioactivity: Fluorinated sulfonamides are known for protease inhibition (e.g., COX-2 inhibitors). The target compound’s 2,5-difluorobenzenesulfonyl group may confer similar activity, distinguishing it from non-fluorinated agrochemical benzamides .
- Stability : The oxazolidine ring’s rigidity and sulfonyl group’s electron-withdrawing nature suggest resistance to hydrolytic degradation compared to esters or ethers in analogs like etobenzanid .
Biological Activity
N'-benzyl-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide, commonly referred to as NDSB-256, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields.
Synthetic Route
The synthesis of NDSB-256 typically involves the reaction of benzyl chloride with dimethylamine to form an intermediate, which is then reacted with 1,3-propanesultone. This process yields the final product through a series of substitution reactions and careful control of reaction conditions.
Chemical Structure
The molecular formula for NDSB-256 is with a molecular weight of 439.43 g/mol. The compound contains a benzyl group and a sulfonamide moiety that contribute to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 439.43 g/mol |
| IUPAC Name | This compound |
NDSB-256 exhibits its biological effects primarily through interactions with various molecular targets. Its mechanism includes:
- Hydrophobic Interactions : The benzyl group enhances solubility and interaction with lipid membranes.
- Ionic Interactions : The sulfonamide group can engage in ionic bonding with biological molecules.
Biological Applications
Research indicates that NDSB-256 has several promising applications:
- Protein Chemistry : It is utilized as a solubilizing agent for proteins, aiding in the stabilization and purification processes.
- Antimicrobial Properties : Preliminary studies suggest that compounds similar to NDSB-256 may exhibit antimicrobial activity, although specific data on this compound is limited.
- Drug Development : Its unique structure positions it as a candidate for further investigation in drug formulation and development.
Case Study 1: Protein Stabilization
In a study focusing on protein stabilization, NDSB-256 was shown to effectively solubilize chicken egg white lysozyme, enhancing its stability under various pH conditions. This property is critical for applications in biochemistry and pharmaceuticals where protein integrity is essential.
Case Study 2: Antimicrobial Activity
Another study explored the antimicrobial potential of similar sulfonamide derivatives. While direct evidence for NDSB-256 was not available, compounds within this class demonstrated significant activity against Gram-positive bacteria, indicating a potential pathway for further research into NDSB-256's efficacy.
Comparative Analysis
To better understand the uniqueness of NDSB-256, it can be compared with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 3-(N,N-Dimethyl-N-dodecylammonio)propane-1-sulfonate | Zwitterionic compound | Protein solubilization |
| 3-(N,N-Dimethyl-N-propylammonio)propane-1-sulfonate | Zwitterionic compound | Similar solubilizing properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
